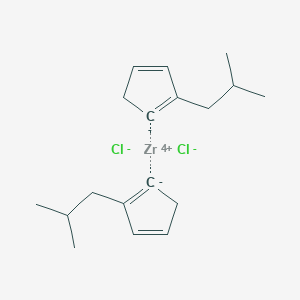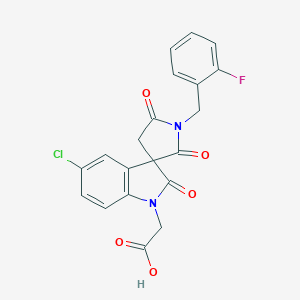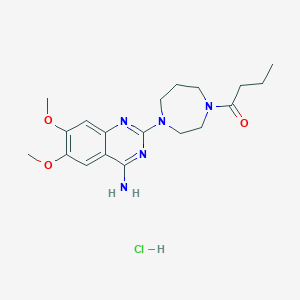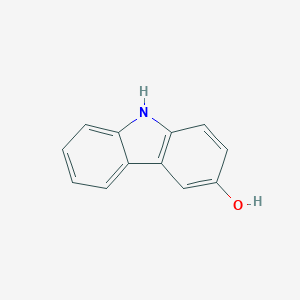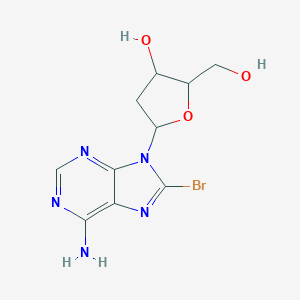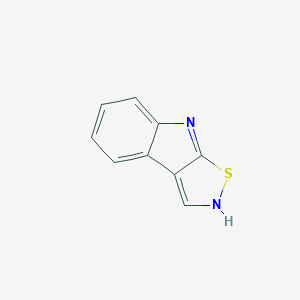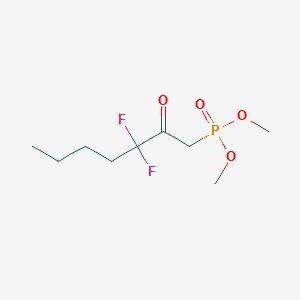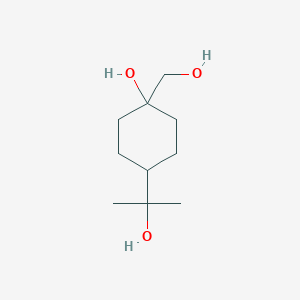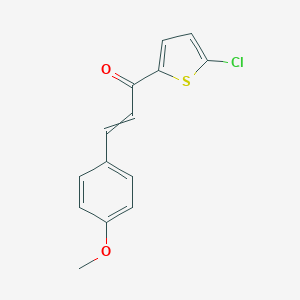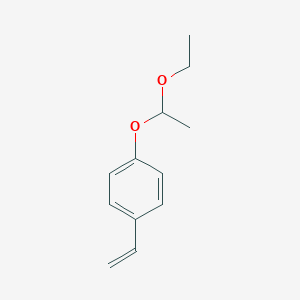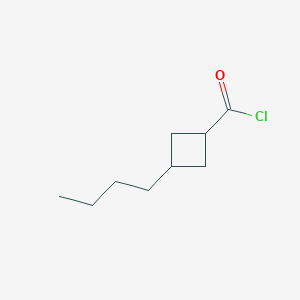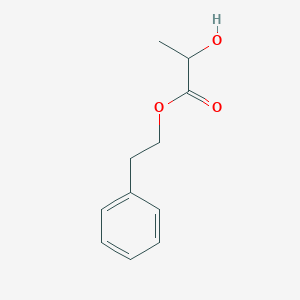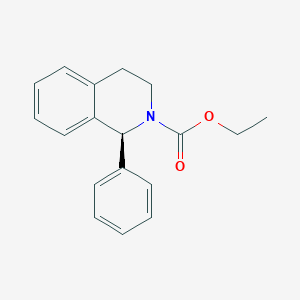
(S)-1-フェニル-3,4-ジヒドロイソキノリン-2(1H)-カルボン酸エチル
説明
(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
モノアミンオキシダーゼ(MAO)阻害剤
この化合物は合成され、モノアミンオキシダーゼ(MAO)-Aおよび-Bに対する阻害活性を評価されています . モノアミンオキシダーゼは、モノアミンの酸化を触媒する酵素であり、神経伝達物質の分解において重要な役割を果たします .
うつ病の潜在的な治療法
この化合物は、MAO-AとMAO-Bの両方に良好な阻害活性を示しました . これは、これらの酵素がセロトニンやドーパミンなどの神経伝達物質の分解に関与しているため、うつ病の治療における潜在的な用途を示唆しています .
ブチリルコリンエステラーゼ(BuChE)阻害剤
この化合物は、ブチリルコリンエステラーゼ(BuChE)に対する阻害活性を評価されています . BuChEは、神経系の多くの機能に関与する神経伝達物質であるアセチルコリンを加水分解する酵素です <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 10
作用機序
Target of Action
The primary targets of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are Monoamine Oxidase (MAO)-A and -B , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .
Mode of Action
The compound interacts with its targets by inhibiting their activity. Four derivatives of the compound showed good inhibitory activity against both MAO-A and MAO-B, and two derivatives showed selective inhibitory activity against MAO-A . Molecular docking revealed several important interactions between the active analogs and amino acid residues of the protein receptors .
Biochemical Pathways
The inhibition of MAO-A, MAO-B, and BChE affects the degradation of neurotransmitters, leading to an increase in their levels. This can have downstream effects on various biochemical pathways involved in nerve conduction .
Result of Action
The result of the compound’s action is an increase in the levels of certain neurotransmitters due to the inhibition of MAO-A, MAO-B, and BChE. This could potentially have therapeutic effects in the treatment of conditions like depression and neurodegenerative disorders .
特性
IUPAC Name |
ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVDRQVNMALLN-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648962 | |
| Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180468-42-2 | |
| Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 180468-42-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
